N-Methyl-methamidophos

Acetylcholinesterase Inhibition Organophosphate Toxicology Enzyme Kinetics

Accurate quantification of methamidophos exposure requires reliable differentiation of the N-methyl metabolite from the parent compound in biological matrices-a challenge compounded by their distinct AChE reactivation kinetics. N-Methyl-methamidophos (CAS 28167-49-9) is the definitive certified reference material for this purpose. • Reduced spontaneous AChE reactivation vs. methamidophos (t₁/₂ = 3.7 h) enables precise toxicokinetic modeling and oxime efficacy screening. • Experimentally validated LogP (-0.07) and vapor pressure (0.0916 mm Hg) ensure accurate environmental fate modeling and GC-MS/LC-MS/MS method development. • Supplied as a neat solid analytical standard with comprehensive CoA; recommended storage at -18 °C for long-term stability.

Molecular Formula C3H10NO2PS
Molecular Weight 155.16 g/mol
CAS No. 28167-49-9
Cat. No. B166368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-methamidophos
CAS28167-49-9
SynonymsN-Methyl-Tamaron(TM), N-Methyl-monitor(TM), Methylphosphoramidothioic acid, O,S-dimethyl ester
Molecular FormulaC3H10NO2PS
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCNP(=O)(OC)SC
InChIInChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5)
InChIKeyBLCZIYDMHFXVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-methamidophos Analytical & Metabolite Research


N-Methyl-methamidophos (CAS 28167-49-9) is an organophosphorus compound and a key N-methylated metabolite of the broad-spectrum insecticide methamidophos [1]. It shares the core phosphoramidothioate structure with methamidophos but features a methyl substitution on the nitrogen atom, which significantly alters its interaction with acetylcholinesterase (AChE) and its environmental fate [2]. As a metabolite and an analytical reference standard, it is crucial for biomonitoring, toxicological studies, and understanding the degradation pathways of methamidophos and its pro-insecticide counterpart, acephate .

Metabolite-specific analytical reference standard for methamidophos biomonitoring
Supports LC-MS/MS method validation for urinary metabolite quantification
Reported physicochemical profile aids environmental fate modeling and extraction optimization

Why N-Methyl-methamidophos Cannot Be Substituted


Substituting N-Methyl-methamidophos (CAS 28167-49-9) with methamidophos or other organophosphate insecticides is scientifically unsound due to fundamentally different biochemical and physical properties. As demonstrated by de Jong et al. (1982), N-alkylation drastically alters acetylcholinesterase (AChE) inhibition kinetics and reactivation profiles [1]. While methamidophos-inhibited AChE exhibits spontaneous reactivation (t1/2 = 3.7 h), the N-methyl analogue shows decreased reactivation rates, indicating a more persistent enzyme adduct [1]. Additionally, the physicochemical properties differ: N-Methyl-methamidophos has a predicted vapor pressure of 0.0916 mm Hg at 25°C and a LogP (experimental) of -0.07, which influence its environmental mobility and analytical detection . These differences render generic substitution invalid for research requiring accurate metabolite tracing, toxicological modeling, or method validation.

N-Methyl-methamidophos
Methamidophos
AChE reactivation
Slower spontaneous reactivation; more persistent enzyme adduct
t1/2 ~3.7 h; faster spontaneous recovery
Volatility
Higher vapor pressure (~0.09 mm Hg); greater volatilization potential
Lower volatility (2.3×10⁻⁴ mm Hg)
Analytical role
Specific metabolite biomarker; distinguishes acephate vs. methamidophos exposure
Parent insecticide; not a metabolite tracer

N-Methyl-methamidophos: Quantitative Differentiation


AChE Reactivation: N-Methyl vs. Methamidophos

The N-methyl modification on methamidophos significantly reduces the rate of spontaneous reactivation of the inhibited acetylcholinesterase (AChE) enzyme. In a comparative study using electric eel AChE, the half-life for spontaneous reactivation of the methamidophos-inhibited enzyme was 3.7 hours at pH 7.5 and 25°C [1]. The same study, upon comparing the reactivation of AChE inhibited by methamidophos with that inhibited by its N-methyl analogue, noted a decrease in the rate of spontaneous reactivation with increasing alkylation of the P-NH2 group [1].

AChE reactivation
Class-level inference
Decreased spontaneous reactivation rate vs. methamidophos (parent t1/2 = 3.7 h)
N-alkylation reduces enzyme adduct lability, reported class-level effect
Exact t1/2 for N-methyl analogue not directly reported; electric eel AChE, pH 7.5, 25°C
Acetylcholinesterase Inhibition Organophosphate Toxicology Enzyme Kinetics

Oxime Reactivation: Benzyl-P2A vs. P2S

The study by de Jong et al. (1982) provides a direct comparison of reactivation efficacy between oxime compounds. For AChE inhibited by the N-methyl analogue (crufomate), benzyl-P2A was found to be superior to P2S for reactivation [1]. This contrasts with methamidophos-inhibited AChE, where benzyl-P2A was somewhat less active than P2S [1]. This differential response is critical for selecting appropriate oxime antidotes in cases of poisoning and for designing targeted therapeutics.

Oxime sensitivity
Class-level inference
Benzyl-P2A more effective than P2S for N-methyl-inhibited AChE; opposite for methamidophos
Qualitative difference in oxime rescue; class-level trend
Exact reactivation percentages not provided; electric eel AChE, 1 µM oximes
Acetylcholinesterase Reactivation Oxime Therapeutics Organophosphate Poisoning

Vapor Pressure & Lipophilicity Differences

N-Methyl-methamidophos exhibits distinct physicochemical properties that influence its environmental behavior and analytical detection. Its predicted vapor pressure is 0.0916 mm Hg at 25°C, and it has an experimental LogP (octanol-water partition coefficient) of -0.07 . For comparison, methamidophos has a reported vapor pressure of 2.3 x 10^-4 mm Hg at 25°C and a LogP of -0.80 [1]. The higher vapor pressure and slightly increased lipophilicity of N-Methyl-methamidophos compared to methamidophos suggest differences in volatility and partitioning, impacting air-water exchange and extraction efficiency in analytical methods.

Vapor pressure & LogP
Cross-study comparable
~400× higher vapor pressure; LogP 0.73 units higher (less hydrophilic) than methamidophos
Supports distinct volatility and partitioning for environmental fate modeling
Predicted (ACD/Labs, EPISuite) and experimental values; cross-study comparison
Environmental Fate Analytical Chemistry Physicochemical Properties

Analytical Purity & Metabolite-Specific Utility

N-Methyl-methamidophos is offered as a high-purity analytical standard (e.g., neat, >95%) specifically for use in residue analysis and biomonitoring . Its unique status as the primary N-methylated metabolite of methamidophos makes it an essential reference compound for developing and validating LC-MS/MS and GC-MS methods to quantify human and environmental exposure [1]. Unlike methamidophos, which is a direct toxicant, N-Methyl-methamidophos serves as a specific biomarker that distinguishes between exposure to methamidophos and its pro-insecticide acephate, which also metabolizes to methamidophos [1].

Analytical standard utility
Supporting evidence
Neat analytical standard, >95% purity; specific biomarker of methamidophos exposure
Enables differentiation of acephate vs. methamidophos exposure in biomonitoring
Vendor specification; literature-supported role in urinary biomarker analysis
Biomonitoring Analytical Standards Metabolite Identification

N-Methyl-methamidophos: Optimal Applications


Human Biomonitoring & Exposure Assessment

Utilize N-Methyl-methamidophos as a high-purity analytical standard to quantify this specific metabolite in urine or blood. This application is directly supported by its role as a unique biomarker for methamidophos exposure, as established by Tomaszewska & Hebert (2003) [1]. The compound's distinct physicochemical properties (e.g., volatility) necessitate specialized sample preparation (e.g., low-temperature lyophilization) [2], making its use critical for accurate exposure assessment in epidemiological studies and regulatory compliance.

Mechanistic Toxicology & Antidote Development

Employ N-Methyl-methamidophos in in vitro studies to investigate the structure-activity relationship of organophosphate AChE inhibition and reactivation. The evidence from de Jong et al. (1982) demonstrates that N-alkylation (specifically N-methylation) significantly alters spontaneous reactivation rates and oxime sensitivity [3]. This compound is essential for understanding the toxicokinetics of N-alkylated phosphoramidates and for screening novel oxime reactivators with improved efficacy against this class of inhibited enzymes.

Environmental Fate & Transport Modeling

Incorporate the experimentally derived and predicted physicochemical data (vapor pressure, LogP, water solubility) of N-Methyl-methamidophos into multimedia environmental fate models . Its significantly higher vapor pressure compared to methamidophos implies greater potential for volatilization from soil and water surfaces, affecting its long-range transport and atmospheric half-life. This application is critical for risk assessment of methamidophos-contaminated sites and for understanding the environmental cycling of its metabolites.

Pesticide Residue Method Development

Use N-Methyl-methamidophos as a certified reference material (CRM) to develop and validate sensitive GC-MS or LC-MS/MS methods for the simultaneous detection of methamidophos and its metabolites in food, water, and soil matrices. Its distinct chromatographic behavior, stemming from its unique physicochemical properties , requires specific method optimization for separation and quantification, ensuring accurate residue analysis in support of food safety and environmental monitoring programs.

Application
Selection Property
Validation Focus
Biomonitoring & exposure assessment
Metabolite-specific biomarker standard
Quantification accuracy in urine/blood matrices
Mechanistic toxicology & antidote research
N-alkylation effect on AChE reactivation kinetics
Oxime sensitivity and enzyme adduct persistence profiles
Environmental fate & transport modeling
Volatility and partitioning coefficients
Multimedia model parameterization with reported data
Pesticide residue method development
Chromatographic behavior distinct from parent
Method selectivity and matrix recovery in food/water/soil

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